molecular formula C14H12N6O B11157688 N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11157688
M. Wt: 280.28 g/mol
InChI Key: GYYFEHLOVKMLRP-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with the pyridine derivative: The tetrazole intermediate can be coupled with a 3-methylpyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the benzamide group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could potentially target the nitro groups if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent, particularly in the context of enzyme inhibition or receptor modulation.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)acetamide
  • N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)phenylacetamide

Uniqueness

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide may be unique in its specific combination of functional groups, which could confer distinct biological activity or chemical reactivity compared to similar compounds.

Biological Activity

N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide, with the CAS number 1010914-67-6, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Property Value
Molecular FormulaC14H12N6O
Molecular Weight280.28 g/mol
IUPAC NameThis compound
SynonymsBenzamide derivative

Synthesis

The synthesis of this compound typically involves the formation of a tetrazole ring followed by a coupling reaction.

  • Formation of Tetrazole Ring : React 3-aminobenzoic acid with sodium azide in the presence of a catalyst (e.g., copper sulfate) under reflux conditions.
  • Coupling Reaction : The resulting 3-(1H-tetrazol-1-yl)benzoic acid is coupled with 3-methyl-2-pyridinecarboxylic acid using EDCI as a coupling reagent and triethylamine as a base.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the tetrazole moiety have shown promising inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound could act as an enzyme inhibitor by binding to the active site and blocking substrate access.
  • Receptor Modulation : It might interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Study on Antimicrobial Properties

A recent investigation highlighted the antimicrobial efficacy of similar benzamide derivatives against various pathogens. The study found that certain derivatives had minimal inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Neuropharmacology Research

Research into related benzamides has shown that modifications in the molecular structure can lead to increased potency and reduced side effects in neuropharmacological applications. For example, derivatives with specific substitutions exhibited enhanced antipsychotic activity compared to traditional treatments like haloperidol .

Properties

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H12N6O/c1-10-5-4-8-15-13(10)17-14(21)11-6-2-3-7-12(11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21)

InChI Key

GYYFEHLOVKMLRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

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